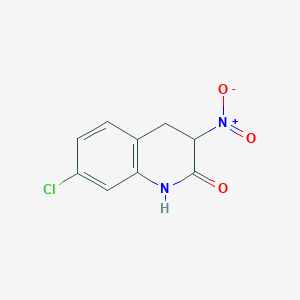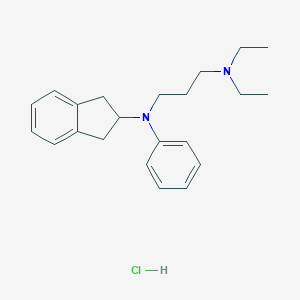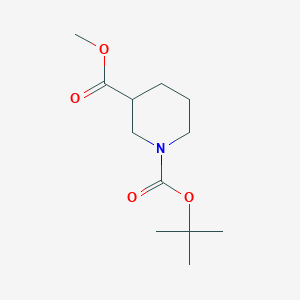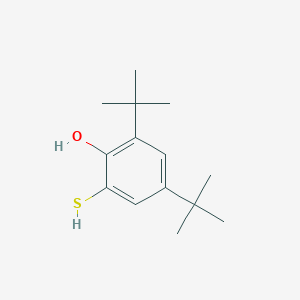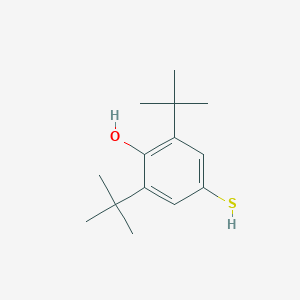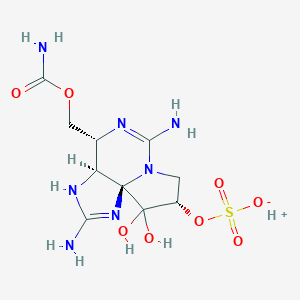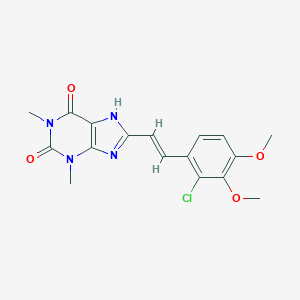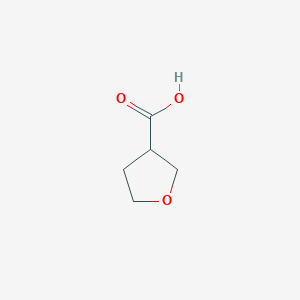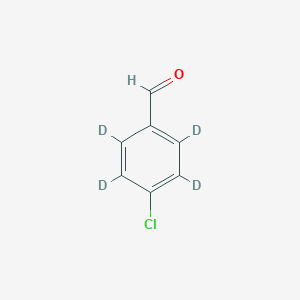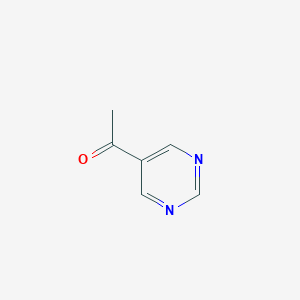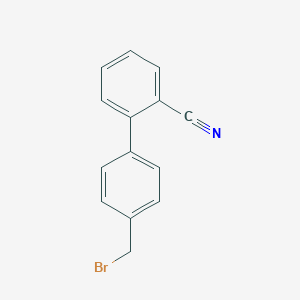
4'-Bromométhyl-2-cyanobiphényle
Vue d'ensemble
Description
4’-Bromomethyl-2-cyanobiphenyl is a chemical compound with the molecular formula C14H10BrN and a molecular weight of 272.14 g/mol . It is an important pharmaceutical intermediate and organic synthetic material used in the preparation of various drugs, particularly those in the sartan class, such as azilsartan ester and temisartan . The compound is characterized by its white to almost white powder or crystal form and is insoluble in water .
Applications De Recherche Scientifique
4’-Bromomethyl-2-cyanobiphenyl is widely used in scientific research due to its versatility:
Mécanisme D'action
Target of Action
4’-Bromomethyl-2-cyanobiphenyl, also known as 2-[4-(bromomethyl)phenyl]benzonitrile, is used in protein-binding studies of quinoxaline angiotensin II receptor antagonists . This suggests that the primary targets of this compound are angiotensin II receptors, which play a crucial role in regulating blood pressure and fluid balance in the body.
Pharmacokinetics
The compound’s physical properties, such as its melting point (125-128 °c) and insolubility in water , may influence its bioavailability and pharmacokinetic behavior.
Méthodes De Préparation
The synthesis of 4’-Bromomethyl-2-cyanobiphenyl typically involves the bromination of 2-cyano-4-methylbiphenyl. One common method includes dissolving 2-cyano-4-methylbiphenyl in dichloromethane, followed by the addition of dibromo hydantoin and maintaining the reaction at 50°C under LED light . Another method involves treating 4’-methyl-2-cyanobiphenyl with bromine in a halogenated hydrocarbon solvent or an alkane solvent with 5 to 7 carbon atoms . These methods are designed to be industrially advantageous, offering high yield and selectivity .
Analyse Des Réactions Chimiques
4’-Bromomethyl-2-cyanobiphenyl undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, although these are less common.
Common Reagents and Conditions: Typical reagents include bromine, dibromo hydantoin, and radical initiators. .
Comparaison Avec Des Composés Similaires
4’-Bromomethyl-2-cyanobiphenyl can be compared with other similar compounds, such as:
4’-Methyl-2-cyanobiphenyl: This compound is a precursor in the synthesis of 4’-Bromomethyl-2-cyanobiphenyl.
2-Cyano-4’-bromomethylbiphenyl: Another name for 4’-Bromomethyl-2-cyanobiphenyl, highlighting its structural similarity.
4’-Hydroxy-4-biphenylcarbonitrile: A related compound with different functional groups, used in similar synthetic applications.
The uniqueness of 4’-Bromomethyl-2-cyanobiphenyl lies in its specific bromomethyl group, which allows for unique substitution reactions and the synthesis of a wide range of derivatives .
Propriétés
IUPAC Name |
2-[4-(bromomethyl)phenyl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrN/c15-9-11-5-7-12(8-6-11)14-4-2-1-3-13(14)10-16/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFFIEVAMVPCZNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)C2=CC=C(C=C2)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30363559 | |
| Record name | 4'-Bromomethyl-2-cyanobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30363559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114772-54-2 | |
| Record name | 4-(Bromomethyl)-2′-cyanobiphenyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=114772-54-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4'-(Bromomethyl)-2-cyanobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114772542 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4'-Bromomethyl-2-cyanobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30363559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4'-Bromomethylbiphenyl-2-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.374 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (Bromomethylphenyl-4')-2 benzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.126 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4'-(BROMOMETHYL)-2-CYANOBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UI5JR3K10F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details






Q1: What are the common applications of 4'-Bromomethyl-2-cyanobiphenyl?
A: 4'-Bromomethyl-2-cyanobiphenyl serves as a crucial building block in the pharmaceutical industry, primarily in the synthesis of sartan drugs. These drugs, including Losartan, Valsartan, and Irbesartan, act as angiotensin II receptor antagonists, effectively treating hypertension [, , , ].
Q2: What are some of the challenges associated with the synthesis of 4'-Bromomethyl-2-cyanobiphenyl?
A: One of the main challenges in BCB synthesis is the generation of dimeric impurities during the process. These impurities can negatively impact the purity and yield of the final drug product []. Another challenge is the production of hydrogen bromide as a byproduct during bromination. Hydrogen bromide can inhibit the reaction and cause coloration of the product. To overcome this, researchers have explored the use of oxidants like bromate or chlorate, which can react with hydrogen bromide and prevent these issues [, ].
Q3: How does the solubility of 4'-Bromomethyl-2-cyanobiphenyl vary in different solvents?
A: The solubility of 4'-Bromomethyl-2-cyanobiphenyl has been studied in various solvent mixtures. Research indicates that its solubility is influenced by factors like temperature and the specific composition of the solvent mixture. For instance, studies have investigated its solubility in acetone combined with alcohols like ethanol, n-propanol, and n-butanol [].
Q4: What analytical techniques are employed for the characterization and quantification of 4'-Bromomethyl-2-cyanobiphenyl?
A4: Several analytical methods are utilized for the analysis of 4'-Bromomethyl-2-cyanobiphenyl. These include:
Q5: What are the potential genotoxic impurities associated with 4'-Bromomethyl-2-cyanobiphenyl and how are they controlled?
A: 4'-Bromomethyl-2-cyanobiphenyl itself, along with its dibromo derivative (4'(dibromomethyl)[1,1'-biphenyl]-2-carbonitrile), are considered potential genotoxic impurities. These impurities are carefully monitored in drugs like Telmisartan and Irbesartan using highly sensitive methods like LC-MS/MS and UPLC. Regulatory guidelines, such as the Threshold of Toxicological Concern (TTC), help establish acceptable limits for these impurities in drug substances [, ].
Q6: What alternative synthetic routes are being explored for 4'-Bromomethyl-2-cyanobiphenyl?
A: Researchers are actively investigating more efficient and sustainable methods for BCB synthesis. One promising approach involves a light-induced process that allows for multigram-scale production []. This method offers potential advantages in terms of reduced reaction time, energy consumption, and environmental impact.
Q7: How does the structure of 4'-Bromomethyl-2-cyanobiphenyl relate to its reactivity in sartan drug synthesis?
A: The bromomethyl group (-CH2Br) in BCB's structure plays a crucial role in its reactivity. This group acts as a good leaving group, facilitating nucleophilic substitution reactions. In sartan synthesis, this reactivity is harnessed to attach the biphenyl moiety of BCB to various heterocyclic structures, forming the core structure of these pharmaceuticals [, ].
Q8: What are the environmental concerns related to 4'-Bromomethyl-2-cyanobiphenyl and how are they being addressed?
A: As with many chemical processes, the synthesis and use of BCB raise concerns about potential environmental impacts. These concerns include the use of hazardous reagents and solvents and the generation of chemical waste. To address these issues, researchers are exploring greener synthetic approaches, such as the use of light-induced reactions and the selection of less hazardous solvents [, ]. Additionally, proper waste management strategies are essential to minimize the environmental footprint of BCB production.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
